![molecular formula C20H24F2O4 B1436805 (6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid CAS No. 167997-12-8](/img/structure/B1436805.png)
(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid
Vue d'ensemble
Description
The compound “(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid” is a complex organic molecule. It has a molecular weight of 396.43 . The IUPAC name for this compound is (6alpha,11beta)-6,9-difluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H26F2O5/c1-18-5-3-11(25)7-14(18)15(22)8-13-12-4-6-20(28,17(27)10-24)19(12,2)9-16(26)21(13,18)23/h3,5,7,12-13,15-16,24,26,28H,4,6,8-10H2,1-2H3/t12-,13-,15-,16-,18-,19-,20-,21-/m0/s1 . This code provides a textual representation of the molecule’s structure, including the positions of atoms, the types of bonds, and the stereochemistry.Applications De Recherche Scientifique
Scientific Research Applications of Related Compounds
Environmental Impact and Degradation Studies
Research on polycyclic aromatic hydrocarbons (PAHs) and their oxygenated derivatives, like oxygenated polycyclic aromatic hydrocarbons (OPAHs), provides insight into the toxicity, occurrence, and potential sources of these compounds in the environment. Studies have shown that certain OPAHs exhibit significant genotoxicity, cytotoxicity, and developmental toxicity, highlighting the importance of monitoring and mitigating their presence in food and the environment (Ma & Wu, 2022).
Bioremediation Efforts
Investigations into the biodegradation of PAHs by specific bacterial strains, such as Mycobacterium sp., aim to enhance the understanding and efficiency of bioremediation processes. These studies explore the degradation pathways, metabolites, and the bio-toxicity of these compounds and their metabolites, contributing to the development of more effective environmental clean-up strategies (Qutob et al., 2022).
Photochemical and Redox Reactions
The study of carboxylic acids, including their bioactive properties and roles in various reactions, offers valuable knowledge for their application in medicinal chemistry, material science, and environmental chemistry. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids, for example, aids in the engineering of more robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Environmental and Health Risk Assessments
Analyzing the bioaccumulation and environmental persistence of fluorinated compounds, including perfluorinated carboxylates and sulfonates, helps assess their environmental impact and health risks. This research supports regulatory actions and the development of safer chemical alternatives (Conder et al., 2008).
Propriétés
IUPAC Name |
(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2O4/c1-18-9-16(24)20(22)13(11(18)3-4-12(18)17(25)26)8-15(21)14-7-10(23)5-6-19(14,20)2/h5-7,11-13,15-16,24H,3-4,8-9H2,1-2H3,(H,25,26)/t11-,12+,13-,15+,16-,18+,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECQZWLBQWUNPR-CLQBWJIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CCC2C(=O)O)CC(C4=CC(=O)C=CC43C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@H]2C(=O)O)C[C@H](C4=CC(=O)C=C[C@@]43C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B1436722.png)
![7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1436724.png)
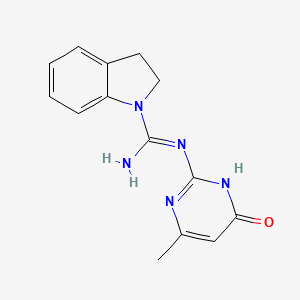
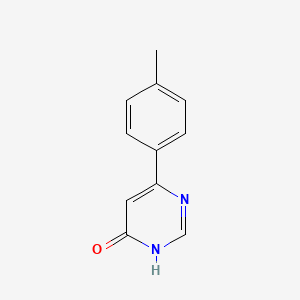
![1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436730.png)
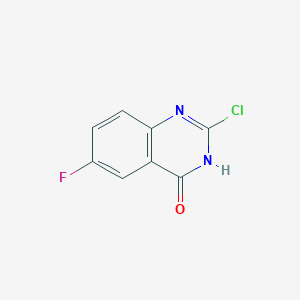
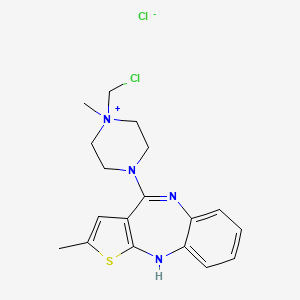
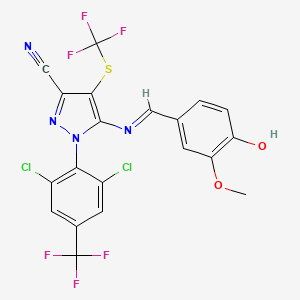
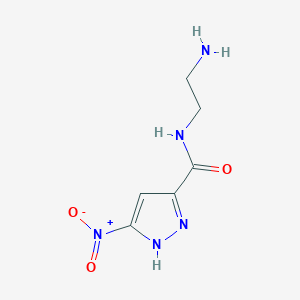
![N-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]acetamide](/img/structure/B1436739.png)
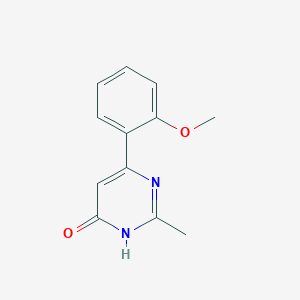
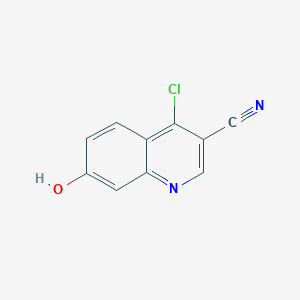
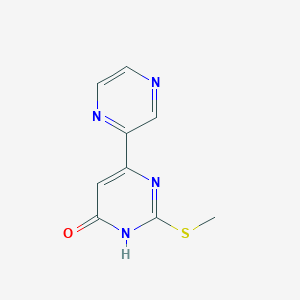
![Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1436744.png)